N-methyl-4-(propan-2-yl)aniline hydrochloride
Description
N-methyl-4-(propan-2-yl)aniline hydrochloride is a substituted aniline derivative with a methyl group attached to the nitrogen atom and an isopropyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₆ClN, and it has a molecular weight of 185.46 g/mol (calculated). The compound is commonly utilized as an intermediate in pharmaceuticals, agrochemicals, and food additives, with commercial grades achieving 99% purity . Its hydrochloride form enhances solubility and stability, making it suitable for industrial applications.
Properties
IUPAC Name |
N-methyl-4-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)9-4-6-10(11-3)7-5-9;/h4-8,11H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDXCQAFUGBJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-73-9 | |
| Record name | N-methyl-4-(propan-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(propan-2-yl)aniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 4-isopropylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of automated systems also helps in controlling the reaction parameters more precisely, ensuring high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
N-methyl-4-(propan-2-yl)aniline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-methyl-4-(propan-2-yl)aniline hydrochloride with key analogues, focusing on structural features, physicochemical properties, and applications:
Structural and Functional Differences
Substituent Effects :
- This compound features a para-isopropyl group , providing steric bulk and moderate electron-donating effects. This contrasts with N-methyl-4-(methylsulfonyl)aniline hydrochloride , where the sulfonyl group is strongly electron-withdrawing, increasing polarity and acidity .
- 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride introduces ortho-methyl groups , creating steric hindrance that limits rotational freedom and reactivity compared to the target compound .
Solubility and Stability :
- The hydrochloride salt form improves water solubility across all compounds. However, N-methyl-4-(methylsulfonyl)aniline hydrochloride exhibits higher solubility in polar solvents due to its sulfonyl group .
- Aniline hydrochloride (unsubstituted) has lower thermal stability compared to N-methylated derivatives, which are less prone to oxidation .
Applications :
- The target compound’s isopropyl group balances lipophilicity and bulk, making it ideal for agrochemical intermediates. In contrast, 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride ’s ether and methoxy groups suit it for photostable dye synthesis .
- N-methyl-4-(methylsulfonyl)aniline hydrochloride is employed in crystallography due to its predictable hydrogen-bonding patterns .
Research Findings and Industrial Relevance
- Synthetic Routes : The target compound is synthesized via N-methylation of 4-isopropylaniline followed by HCl treatment. This mirrors methods used for sertraline hydrochloride , where reductive amination and resolution steps are critical .
- Purity and Handling : Commercial batches of this compound achieve 99% purity , with stringent controls to minimize toxic aniline impurities . Similar protocols apply to N,N-diisopropylaniline , emphasizing PPE and ventilation due to toxicity risks .
Biological Activity
N-methyl-4-(propan-2-yl)aniline hydrochloride, also known as 4-isopropyl-N-methylaniline hydrochloride, is a compound with notable biological activity. This article delves into its synthesis, biological interactions, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the alkylation of 4-isopropylaniline with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually conducted under inert conditions to enhance yield and purity.
Chemical Structure:
- Molecular formula: C₁₁H₁₅ClN
- Molecular weight: 201.71 g/mol
Biological Activity
Mechanism of Action:
this compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The compound can modulate enzymatic activities, which may lead to physiological changes.
Biochemical Assays:
Research indicates that this compound can be utilized in biochemical assays to study enzyme interactions. For instance, it has been employed in studies assessing its effects on Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis. Modifications to the compound's structure have shown varying degrees of potency in inhibiting these proteins, suggesting that structural variations can significantly affect biological activity .
Case Studies and Research Findings
-
Inhibition of Bcl-2/Bcl-xL:
A study highlighted the modification of a related compound to enhance its binding affinity to Bcl-2/Bcl-xL proteins. The introduction of different alkyl groups influenced the compound's efficacy in inhibiting cell growth in cancer models, demonstrating the importance of molecular structure in therapeutic applications . -
Antimalarial Activity:
Although not directly tested on malaria parasites, similar compounds have been shown to inhibit PfATP4-associated Na+-ATPase activity, which is vital for the survival of malaria parasites. This suggests potential pathways for exploring this compound in antimalarial research . -
Toxicological Profile:
Safety assessments indicate that this compound poses certain hazards, including acute toxicity if ingested or upon skin contact . Such data are critical for evaluating its suitability for further biological applications.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-methyl-4-(propan-2-yl)aniline | Structure | Modulates enzyme activity; potential anticancer agent |
| 4-isopropylaniline | Structure | Similar properties but without methyl substitution |
| N-methylaniline | Structure | Lacks isopropyl group; different binding affinities |
This table illustrates how structural variations among similar compounds can influence their biological activities.
Q & A
Q. How can I confirm the purity of N-methyl-4-(propan-2-yl)aniline hydrochloride after synthesis?
Methodological Answer:
- Perform HPLC with UV detection (λmax ≈ 255 nm, similar to related aromatic amines ).
- Use recrystallization in solvents like methanol or ethanol to isolate high-purity crystals (≥98% purity) .
- Validate via elemental analysis (C, H, N, Cl) and compare with theoretical molecular weight (C11H16NCl, calc. ~213.7 g/mol).
Q. What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl/methyl groups (δ 1.0–2.5 ppm). For salts, note broad NH3+ signals .
- FT-IR : Detect N–H stretches (~2500–3000 cm⁻¹ for NH3+Cl⁻) and aromatic C=C vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm salt formation (e.g., Cl⁻ counterion position) .
Q. How should I handle and store this compound to prevent degradation?
Methodological Answer:
Q. What solvents are suitable for dissolving this hydrochloride salt?
Methodological Answer:
- Polar aprotic solvents : Methanol, ethanol, or DMSO (solubility ~50–100 mg/mL). Avoid water due to limited solubility (common for aromatic ammonium salts) .
- Adjust pH with dilute HCl/NaOH to enhance solubility if precipitation occurs during reactions .
Advanced Research Questions
Q. How do I resolve contradictions in crystallographic data between experimental and computational models?
Methodological Answer:
- Refine structural models using SHELXL-2018 with anisotropic displacement parameters and hydrogen bonding constraints .
- Validate via Hirshfeld surface analysis (WinGX suite) to compare experimental vs. DFT-calculated packing motifs .
- Check for twinned crystals using PLATON; reprocess data with CELL_NOW if needed .
Q. What strategies mitigate side reactions during N-methylation of 4-(propan-2-yl)aniline?
Methodological Answer:
- Use controlled alkylation : Methyl iodide in anhydrous THF at 0°C with slow addition to avoid over-alkylation .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quench with NH4Cl to isolate the monomethylated product .
Q. How can I assess the compound’s stability under varying pH conditions?
Methodological Answer:
Q. What computational methods predict the compound’s acid-base behavior in solution?
Methodological Answer:
Q. How do I optimize crystallization conditions for high-resolution X-ray data?
Methodological Answer:
Q. What are the key differences in reactivity between the free base and hydrochloride salt?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
